molecular formula C25H25NO5 B606758 COH000

COH000

Cat. No.: B606758
M. Wt: 419.5 g/mol
InChI Key: UFPINDDCTUCUSA-DFIYOIEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COH000 involves targeting a cryptic pocket distinct from the active site of the SUMO-activating enzyme. The compound is designed to bind covalently and irreversibly to this pocket, leading to the inhibition of the enzyme’s activity . The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the available literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. given its potential therapeutic applications, it is likely that the compound is synthesized using advanced organic synthesis techniques under stringent conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

COH000 primarily undergoes covalent binding reactions with the SUMO-activating enzyme. This binding leads to the inhibition of the enzyme’s activity by preventing the formation of the SUMO-E1 thioester bond .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include various organic solvents and catalysts that facilitate the covalent binding to the enzyme. The specific conditions for these reactions are optimized to ensure maximum efficacy and selectivity .

Major Products Formed

The major product formed from the reaction of this compound with the SUMO-activating enzyme is an inactive enzyme complex. This complex is unable to participate in the SUMOylation process, thereby inhibiting the post-translational modification of target proteins .

Scientific Research Applications

COH000 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Biological Activity

COH000 is a recently identified compound that acts as a highly selective allosteric inhibitor of the SUMO E1 enzyme, which plays a critical role in the SUMOylation process—an important post-translational modification involved in various cellular processes, including cell proliferation, apoptosis, and the regulation of protein stability. This article delves into the biological activity of this compound, highlighting its mechanism of action, experimental findings, and potential therapeutic implications.

This compound inhibits SUMO E1 by binding to a cryptic allosteric site distinct from the active site. This binding induces conformational changes that prevent the enzyme from catalyzing the adenylation of SUMO, effectively locking it in an inactive state. The compound forms a covalent bond with Cys30 of the Uba2 subunit of SUMO E1 through a Michael addition reaction, which is crucial for its inhibitory activity .

The structural analysis of this compound-bound SUMO E1 revealed significant alterations in the enzyme's conformation. Specifically, there is a 180° rotation of the SCCH domain and disassembly of the adenylation active site, which collectively contribute to the inhibition of SUMOylation . The specificity of this compound is underlined by its inability to inhibit ubiquitinylation or NEDDylation at concentrations up to 100 μM .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits an IC50 value of approximately 0.2 μM , making it one of the most potent SUMO E1 inhibitors identified to date . The compound has been shown to selectively inhibit SUMO E1 activity without affecting other related enzymes, confirming its potential for targeted therapeutic applications.

Table 1: Comparative IC50 Values of SUMO E1 Inhibitors

CompoundIC50 (μM)Selectivity
This compound0.2High
Compound 811.1Moderate
Compound 911.7Moderate
Compound 1013.4Moderate

Cellular Studies

In cellular models, this compound treatment resulted in a dose-dependent inhibition of SUMOylated proteins and induced apoptosis in HCT-116 colorectal cancer cells . The induction of apoptosis was linked to reduced levels of SAE2 (SUMO-activating enzyme), which was enhanced by increased ubiquitylation and subsequent proteasome-mediated degradation .

Figure 1: Apoptosis Induction by this compound in HCT-116 Cells

  • Observation : Increased apoptosis correlating with decreased SAE2 levels.
  • Mechanism : this compound inhibits SUMOylation, leading to enhanced degradation pathways.

Preclinical Models

Preclinical studies utilizing xenograft mouse models have shown that this compound significantly inhibits tumor growth in colon cancer models. Mice treated with this compound exhibited reduced tumor size compared to control groups over a treatment period of 14 days . This suggests that this compound not only affects cellular mechanisms but also has tangible effects on tumor biology.

Implications for Cancer Therapy

The selective inhibition of SUMO E1 by this compound presents a promising avenue for cancer therapy, particularly for tumors where aberrant SUMOylation contributes to malignancy. Given its potent activity and specificity, this compound could serve as a lead compound for further development into therapeutic agents targeting SUMOylation-related pathways in cancer.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of COH000 in inhibiting SUMOylation?

this compound acts as a covalent, allosteric inhibitor of the SUMO-activating enzyme (SAE2), targeting a buried cysteine residue (Cys30) within the SUMO E1 complex. This binding induces a conformational change in the enzyme, destabilizing its active state and enhancing proteasome-mediated degradation of SAE2 . Key evidence includes mutagenesis studies (Cys30Ser mutation abolishes inhibition) and thermal shift assays showing altered enzyme stability .

Q. How can researchers validate the selectivity of this compound for SUMOylation over other ubiquitin-like pathways?

Selectivity is confirmed through comparative enzyme inhibition assays. For example, this compound exhibits >500-fold selectivity for SUMO E1 over ubiquitin E1 and NEDD8 E1. Researchers should use in vitro SUMOylation, ubiquitination, and NEDDylation assays with purified enzymes and monitor substrate conjugation via Western blot or fluorescence-based methods .

Q. What standard assays are recommended to assess this compound’s cellular activity?

  • SUMOylation inhibition : Measure levels of SUMO-conjugated proteins (e.g., SUMO1/2/3) via Western blot after 18–24 hours of treatment.
  • Apoptosis induction : Use Annexin V/PI staining or caspase-3/7 activation assays.
  • SAE2 degradation : Monitor SAE2 protein levels and ubiquitination via immunoprecipitation .

Advanced Research Questions

Q. How can experimental contradictions between structural data and inhibition kinetics be resolved?

this compound’s binding to Cys30 was unexpected due to its buried location in prior crystal structures. To address this, employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) or cryo-EM to capture transient conformational states. Pulse-chase assays (e.g., Fig. 3C in ) can also reveal dynamic enzyme-inhibitor interactions.

Q. What methodologies are optimal for evaluating this compound’s antitumor efficacy in preclinical models?

  • Xenograft models : Use HCT-116 colorectal cancer cells implanted in immunocompromised mice. Administer this compound intraperitoneally and monitor tumor volume, SAE2 levels (IHC), and apoptosis markers (TUNEL staining) .
  • Pharmacodynamic biomarkers : Quantify miR-34b and c-Myc mRNA/protein levels in tumor tissues to confirm target engagement .

Q. How should researchers handle discrepancies in SAE2 degradation kinetics across cell lines?

Variations may arise due to differences in proteasome activity or SAE2 expression. Perform cell-type-specific dose-response curves and use proteasome inhibitors (e.g., MG-132) to validate degradation mechanisms. Include positive controls (e.g., SAE2 siRNA) to benchmark effects .

Q. Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50 values.
  • For apoptosis assays, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Report uncertainties via error propagation methods, especially in enzyme kinetics (e.g., ATP isotope exchange assays) .

Q. How can researchers ensure reproducibility when studying this compound’s allosteric effects?

  • Detailed protocols : Document enzyme pre-incubation times, buffer conditions, and inhibitor concentrations.
  • Data transparency : Share raw datasets (e.g., thermal shift curves, Western blot densitometry) in supplementary materials.
  • Independent validation : Replicate key findings (e.g., Cys30 mutagenesis) in orthogonal assays like fluorescence polarization .

Q. What strategies mitigate bias in literature reviews for this compound-related studies?

  • Systematic searches : Use databases like PubMed and EMBASE with keywords: “this compound,” “SUMO E1 inhibitor,” “allosteric inhibition.”
  • Inclusion/exclusion criteria : Prioritize peer-reviewed studies with robust biochemical validation (e.g., Fig. 2C in ).
  • Critical appraisal : Assess conflicts of interest and methodology rigor using tools like GRADE or QUADAS-2 .

Q. Research Design and Ethics

Q. How should researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) question for this compound studies?

  • Feasible : Ensure access to validated SUMOylation assays and in vivo models.
  • Novel : Investigate understudied mechanisms (e.g., this compound’s impact on non-canonical SUMO substrates).
  • Ethical : Adhere to animal welfare guidelines (e.g., IACUC protocols for xenograft studies).
  • Relevant : Align with translational goals, such as overcoming chemoresistance in SAE2-high tumors .

Tables for Key Data

Parameter Value Source
IC50 (SUMO E1)0.2 µM
Selectivity (vs. Ubiquitin E1)>500-fold
Apoptosis EC50 (HCT-116)1.5 µM (72 hrs)

Properties

IUPAC Name

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPINDDCTUCUSA-DFIYOIEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.